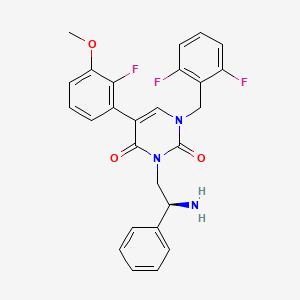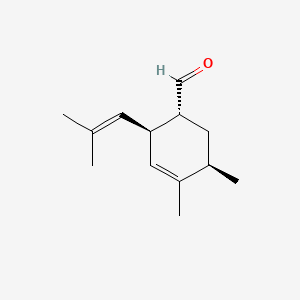
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- is a complex organic compound with a unique structure It is characterized by a cyclohexene ring with various substituents, including dimethyl and methyl-propenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- typically involves multiple steps:
Formation of the Cyclohexene Ring: This can be achieved through Diels-Alder reactions, where a diene reacts with a dienophile under controlled conditions.
Introduction of Substituents: The dimethyl and methyl-propenyl groups are introduced through alkylation reactions. These reactions often require catalysts such as palladium or nickel and are conducted under an inert atmosphere to prevent unwanted side reactions.
Oxidation to Form the Aldehyde Group: The final step involves the oxidation of the appropriate precursor to introduce the aldehyde group. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.
作用机制
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- depends on its application:
In Organic Reactions: It acts as a reactive intermediate, participating in various chemical transformations.
In Biological Systems: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Cyclohexene-1-carboxaldehyde: Lacks the additional substituents present in the target compound.
4,5-Dimethyl-2-(2-methyl-1-propenyl)-cyclohexene: Similar structure but without the aldehyde group.
2-Methyl-1-propenyl-cyclohexene: Lacks the dimethyl substituents.
Uniqueness
The presence of multiple substituents in 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- imparts unique chemical properties, making it more versatile in synthetic applications and potentially more effective in biological systems compared to its simpler analogs.
属性
CAS 编号 |
42507-55-1 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC 名称 |
(1R,2R,5R)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-9(2)5-12-6-10(3)11(4)7-13(12)8-14/h5-6,8,11-13H,7H2,1-4H3/t11-,12-,13+/m1/s1 |
InChI 键 |
DBKJZSIBBKOBCN-UPJWGTAASA-N |
手性 SMILES |
C[C@@H]1C[C@H]([C@@H](C=C1C)C=C(C)C)C=O |
规范 SMILES |
CC1CC(C(C=C1C)C=C(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


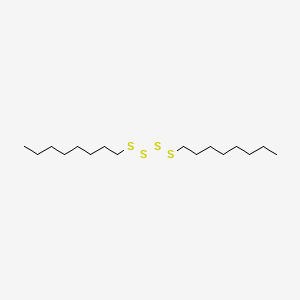
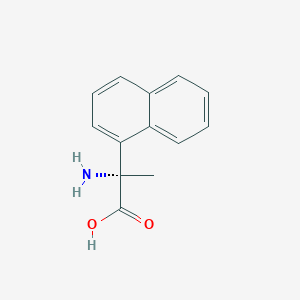
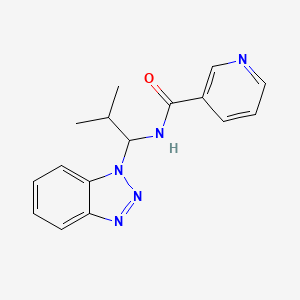
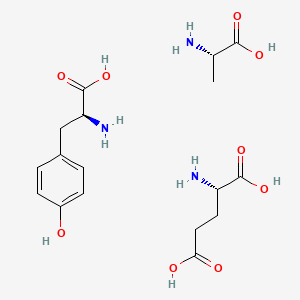
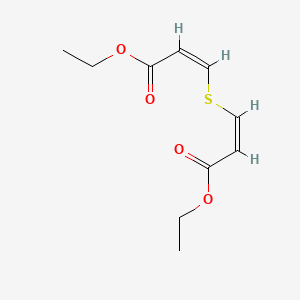
![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)


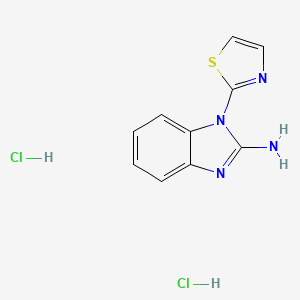

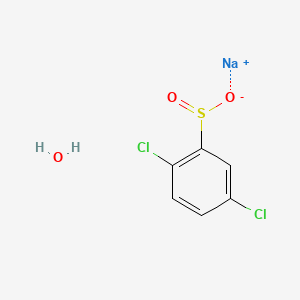
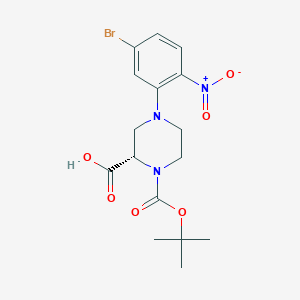
![2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)
